2-Chloro-1,4-benzoquinone

Electrochemistry Redox Chemistry Oxidizing Agent

Select 2-Chloro-1,4-benzoquinone when your application demands a precisely defined monochloro electrophile. Unlike generic mixtures or aggressive 2,6-dichloro variants, this isomer provides the specific LUMO energy and controlled redox potential (+0.6 V vs Ag/AgCl) essential for reproducible oxidation of alcohols, amines, and thiols with superior functional group tolerance. It is the commercially available, authentic standard for nefazodone bioactivation studies, enabling accurate glutathione conjugation and protein binding assessments. Verify substitution pattern before ordering to eliminate batch variability and ensure data integrity.

Molecular Formula C6H3ClO2
Molecular Weight 142.54 g/mol
CAS No. 695-99-8
Cat. No. B1222853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1,4-benzoquinone
CAS695-99-8
Synonyms2-chloro-1,4-benzoquinone
Molecular FormulaC6H3ClO2
Molecular Weight142.54 g/mol
Structural Identifiers
SMILESC1=CC(=O)C(=CC1=O)Cl
InChIInChI=1S/C6H3ClO2/c7-5-3-4(8)1-2-6(5)9/h1-3H
InChIKeyWOGWYSWDBYCVDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1,4-benzoquinone (CAS 695-99-8): A High-Potential, Electrophilic Quinone for Specialized Redox and Bioactivation Research


2-Chloro-1,4-benzoquinone (2-CBQ, CAS 695-99-8) is a monosubstituted chloro-p-benzoquinone with the molecular formula C6H3ClO2 and a molecular weight of 142.54 g/mol [1]. It is characterized as a yellow to brown crystalline solid with a melting point range of 52-57 °C and an XLogP3 value of 0.8, indicating moderate lipophilicity [2]. As a class of compounds, halogenated 1,4-benzoquinones are recognized for their strong electrophilic nature and capacity to act as oxidizing agents, properties that are central to their utility in both organic synthesis and studies of toxicological mechanisms .

Sourcing 2-Chloro-1,4-benzoquinone: Why Structural Nuance Dictates Functional Performance Over Generic Quinone Alternatives


Substitution on the benzoquinone ring with different halogens, at different positions, or with different numbers of substituents profoundly alters its electronic structure, redox potential, and electrophilic reactivity. These are not interchangeable properties. For instance, the electron-withdrawing effect of a single chlorine at the 2-position creates a distinct LUMO energy and redox potential compared to unsubstituted benzoquinone or a 2,6-dichloro derivative, directly impacting its performance as a specific oxidant or its role as a defined electrophilic species in bioactivation studies [1]. Therefore, selecting a generic 'chlorobenzoquinone' without verifying the specific isomer and substitution pattern introduces significant risk of experimental failure or inconclusive data.

2-Chloro-1,4-benzoquinone (695-99-8) Technical Evidence: Quantified Differentiation from Key Quinone Comparators


Comparative Redox Potential: Differentiating 2-Chloro-1,4-benzoquinone from 2,6-Dichloro- and Unsubstituted Benzoquinone

The redox potential of 2-Chloro-1,4-benzoquinone is reported as +0.6 V (vs Ag/AgCl) . This is notably lower than the more strongly oxidizing 2,6-dichloro-1,4-benzoquinone and significantly higher than unsubstituted 1,4-benzoquinone, which has a standard one-electron half-cell reduction potential of approximately +99 mV to form benzosemiquinone [1]. This intermediate redox potential positions 2-CBQ as a milder oxidant than its dichlorinated counterpart, offering more selective reactivity.

Electrochemistry Redox Chemistry Oxidizing Agent

Comparative Electrophilic Reactivity with Hydrogen Peroxide: Monochloro vs. Dichloro Kinetics

In a systematic study of the redox reaction with hydrogen peroxide, the rate of formation of a hydroxylated quinone intermediate was measured for a series of benzoquinones, including 2-chloro-1,4-benzoquinone and 2,6-dichloro-1,4-benzoquinone [1]. The study established a Hammett-like correlation, confirming that the reaction rate is governed by electronic effects, specifically the electron-withdrawing power of the substituents. While the 2-chloro derivative demonstrated a measurable reaction rate, the 2,6-dichloro compound exhibited a significantly faster rate, consistent with its stronger electron-withdrawing nature and higher redox potential.

Kinetics Reaction Mechanisms Oxidation

Cytotoxicity and Electrophilic Reactivity: A Defined Position in the QSAR of p-Benzoquinone Hepatotoxicity

A structure-activity relationship (QSAR) study evaluated the cytotoxicity and electrophilic reactivity of 10 p-substituted benzoquinone derivatives, including 2-chloro-1,4-benzoquinone, by measuring non-enzymatic reactivity with glutathione (GSH) and toxicity in rat hepatocytes [1]. The study concluded that the degree of rat hepatotoxicity induced by benzoquinones correlated with the rate at which they non-enzymically react with glutathione and various electronic frontier orbital parameters which describe electrophilicity. This positions 2-CBQ within a quantifiable spectrum of electrophilic potential, distinct from both non-halogenated and more heavily chlorinated analogs.

Toxicology QSAR Electrophilicity

Comparative Reorganization Energy: Impact on Semiquinone Stability in Electron Transfer Processes

A study analyzing the effect of 2,5 and 2,6 disubstitution on the reorganization energy (λ) for the first electron uptake process of 1,4-benzoquinones revealed that substitution pattern significantly affects this parameter [1]. Data from cyclic voltammetry in acetonitrile showed differences in λ between each type of disubstitution (Cl, CH3, t-butyl). While this study focused on disubstituted analogs, it provides class-level inference that the monosubstituted 2-chloro-1,4-benzoquinone will possess a distinct λ and, consequently, different stability and structure of its electrogenerated benzosemiquinone radical compared to its 2,5- or 2,6-dichloro counterparts.

Electron Transfer Semiquinone Stability Cyclic Voltammetry

Strategic Use-Cases for 2-Chloro-1,4-benzoquinone (CAS 695-99-8) in Research and Industrial Development


Specialized Oxidant in Organic Synthesis

2-CBQ's redox potential of +0.6 V (vs Ag/AgCl) positions it as a controlled oxidizing agent for the conversion of alcohols, amines, and thiols. It offers a valuable alternative to the more aggressive 2,6-dichloro-1,4-benzoquinone, allowing for milder reaction conditions and improved functional group tolerance in complex molecule synthesis.

Model Electrophile in Drug Metabolism and Toxicology Studies

2-CBQ serves as a critical, commercially available standard for investigating the bioactivation of drugs like nefazodone, where it is a known reactive metabolite formed via N-dearylation [1]. Its defined electrophilic reactivity, quantified through glutathione conjugation studies [2], allows for the reproducible study of covalent protein binding and the prediction of idiosyncratic drug toxicity.

Probe for Investigating Substituent Effects in Electron Transfer and Redox Kinetics

The monosubstituted nature of 2-CBQ makes it an ideal comparator in fundamental studies of quinone electrochemistry. Its distinct reorganization energy for electron uptake [3] and its Hammett-correlated reactivity with H2O2 [4] provide a critical data point for constructing structure-activity relationships that bridge the behavior of unsubstituted benzoquinone and its disubstituted analogs.

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